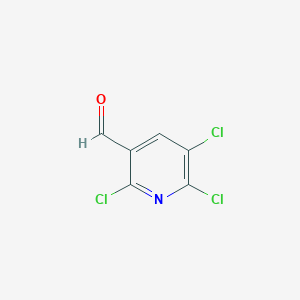
4-Bromo-3,5-dichloropyridin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-3,5-dichloropyridin-2-amine is a heterocyclic organic compound with the molecular formula C5H3BrCl2N2. It is a derivative of pyridine, characterized by the presence of bromine and chlorine atoms at the 4th, 3rd, and 5th positions, respectively, and an amino group at the 2nd position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3,5-dichloropyridin-2-amine typically involves the halogenation of pyridine derivatives. One common method is the reaction of 2-amino-3,5-dichloropyridine with bromine in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as acetonitrile or dichloromethane and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems for precise control of reaction parameters, such as temperature and reagent concentration, is crucial for maintaining product quality and yield .
化学反応の分析
Types of Reactions
4-Bromo-3,5-dichloropyridin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Reduction Reactions: The compound can be reduced to form corresponding amines or other derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Suzuki-Miyaura Coupling: Palladium catalysts, arylboronic acids, and bases like potassium carbonate in solvents such as ethanol or toluene.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a metal catalyst.
Major Products Formed
Substitution Products: Various substituted pyridines depending on the nucleophile used.
Coupling Products:
Reduction Products: Amines and other reduced derivatives.
科学的研究の応用
4-Bromo-3,5-dichloropyridin-2-amine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Materials Science: The compound is utilized in the development of advanced materials, including organic semiconductors and light-emitting diodes.
Biological Research: It serves as a building block for the synthesis of bioactive molecules and probes for studying biological pathways.
作用機序
The mechanism of action of 4-Bromo-3,5-dichloropyridin-2-amine depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms can enhance the compound’s binding affinity and selectivity for its targets. In materials science, its electronic properties are exploited to improve the performance of organic electronic devices .
類似化合物との比較
Similar Compounds
2,6-Dichloropyridine: Similar structure but lacks the bromine atom, used in the synthesis of agrochemicals and pharmaceuticals.
2-Amino-4,5-dichloropyridine: Contains an amino group and two chlorine atoms, used in the synthesis of dyes and pigments.
2-Bromo-3,5-dichloropyridine: Similar structure but lacks the amino group, used in organic synthesis and as an intermediate in the production of other chemicals.
Uniqueness
4-Bromo-3,5-dichloropyridin-2-amine is unique due to the combination of bromine, chlorine, and amino functional groups, which confer distinct reactivity and properties.
特性
IUPAC Name |
4-bromo-3,5-dichloropyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrCl2N2/c6-3-2(7)1-10-5(9)4(3)8/h1H,(H2,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYWOHGWQLRVPNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=N1)N)Cl)Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrCl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.90 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-[(4-Methoxyphenyl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B7890875.png)

![5-[3,5-bis(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B7890882.png)


![5-[(2-Nitrophenyl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B7890893.png)
![5-[(2,6-dichlorophenyl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B7890903.png)







